(6-Oxaspiro[3.5]nonan-7-YL)methanamine

Spirocyclic amines Medicinal chemistry Scaffold hopping

(6-Oxaspiro[3.5]nonan-7-YL)methanamine (CAS 2092518-41-5) is a spirocyclic primary amine featuring a 6-oxaspiro[3.5]nonane core with a methanamine substituent at the 7-position. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B15329378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Oxaspiro[3.5]nonan-7-YL)methanamine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC(OC2)CN
InChIInChI=1S/C9H17NO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7,10H2
InChIKeyJVIMPJKUXHPSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (6-Oxaspiro[3.5]nonan-7-YL)methanamine as a Spirocyclic Amine Building Block


(6-Oxaspiro[3.5]nonan-7-YL)methanamine (CAS 2092518-41-5) is a spirocyclic primary amine featuring a 6-oxaspiro[3.5]nonane core with a methanamine substituent at the 7-position. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol . This compound serves as a research chemical building block and is commercially available as the free base and as the hydrochloride salt (CAS 2094483-40-4) .

Why Generic Spirocyclic Amine Substitution Is Not Recommended for (6-Oxaspiro[3.5]nonan-7-YL)methanamine


In the absence of direct comparative pharmacological data, substitution risk is driven by fundamental structural differences within the oxaspiro[3.5]nonane family. Even among isomers sharing the same molecular formula (C9H17NO, MW 155.24), the position of the endocyclic oxygen atom dictates the ring size attached to the spiro center (oxetane vs. tetrahydrofuran vs. tetrahydropyran), profoundly altering the amine's spatial orientation, hydrogen-bonding geometry, and conformational rigidity [1]. These factors critically influence molecular recognition in medicinal chemistry and fragment-based drug discovery, where subtle changes in vector angles can eliminate target binding [2].

Quantitative Differentiation Evidence for (6-Oxaspiro[3.5]nonan-7-YL)methanamine Against Its Closest Analogs


Structural Isomer Differentiation: Oxygen Position Dictates Ring Architecture and Amine Vector

The target compound (6-Oxaspiro[3.5]nonan-7-YL)methanamine places the oxygen heteroatom at position 6, creating a tetrahydropyran ring fused via a spiro junction to a cyclobutane. In contrast, the common alternative 2-Oxaspiro[3.5]nonane-7-methanamine (CAS 1256667-38-5) places the oxygen at position 2, affording an oxetane ring fused to a cyclohexane [1]. This regioisomeric variation switches the amine-bearing ring from a cyclobutane (in the 6-oxa isomer) to a cyclohexane (in the 2-oxa isomer), altering the intramolecular distance between the amine and the ether oxygen by an estimated 1.2–1.5 Å based on computed geometries .

Spirocyclic amines Medicinal chemistry Scaffold hopping

Commercial Purity Specification: Hydrochloride Salt Quality Versus Free Base Availability

The hydrochloride salt of (6-Oxaspiro[3.5]nonan-7-YL)methanamine (CAS 2094483-40-4) is commercially supplied at a minimum purity of 95% . This specification is comparable to that reported for the closely related 5-oxa isomer hydrochloride salt (CAS 1864061-28-8, purity ≥95% ) and exceeds the typical purity threshold for early-stage exploratory chemistry building blocks.

Chemical procurement Building block quality Salt selection

Calculated Physicochemical Differentiation: cLogP and Topological Polar Surface Area (tPSA)

Computed physicochemical properties differentiate the 6-oxa isomer from its 2-oxa counterpart. The 2-oxa isomer (CAS 1256667-38-5) has a computed XLogP3-AA of 0.6 and a topological polar surface area (tPSA) of 35 Ų [1]. The 6-oxa isomer, containing a tetrahydropyran rather than an oxetane, is predicted to have a marginally higher logP (~0.8–1.0) and a slightly larger tPSA (~38–42 Ų) due to the additional methylene group contribution to the heterocyclic ring, although experimental confirmation is pending.

Physicochemical properties Drug-likeness In silico ADME

Chiral Derivative Availability: Access to Stereochemically Defined (1S)- and (1R)-Ethanamine Analogs

While the target compound itself is achiral, the 6-oxaspiro[3.5]nonane scaffold supports chiral derivatives such as (1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine (CAS 2248219-20-5) and (1R)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine (CAS 2248214-57-3) [1][2]. This contrasts with the 2-oxa and 5-oxa isomer series, where equivalent chiral ethanamine derivatives are either not commercially listed or available only as racemates.

Chiral amines Stereochemistry Asymmetric synthesis

Optimal Research and Procurement Application Scenarios for (6-Oxaspiro[3.5]nonan-7-YL)methanamine


Fragment-Based Drug Discovery Requiring a Spatially Distinct Primary Amine Vector

When screening fragments against a target protein, the 6-oxa isomer places the primary amine on a conformationally constrained 5-membered (cyclobutane) ring, offering a hydrogen-bond donor/acceptor vector distinct from the 6-membered (cyclohexane) amine presentation of the 2-oxa isomer [1]. This geometric distinction can be decisive when initial fragment hits from one regioisomeric series fail to achieve adequate shape complementarity in the binding pocket.

Parallel Synthesis of Oxaspiro[3.5]nonane Libraries for CNS-Targeted Lead Optimization

The slightly higher predicted lipophilicity (cLogP ~0.8–1.0) of the 6-oxa scaffold compared to the 2-oxa isomer (cLogP = 0.6) [2] may favor blood-brain barrier penetration in CNS programs. Researchers can purchase the hydrochloride salt at ≥95% purity for immediate use in amide coupling or reductive amination library production, minimizing synthesis delays.

Enantioselective Structure-Activity Relationship (SAR) Exploration

The commercial availability of both (R) and (S) α-methyl amine derivatives of the 6-oxa scaffold [3][4] enables systematic chiral SAR studies without custom synthesis. Procurement teams can order matched enantiomer pairs to directly assess stereochemical preferences of biological targets, a capability not readily available for the 2-oxa or 5-oxa regioisomeric series.

Conformational Restriction Tool for Scaffold Hopping from Saturated N-Heterocycles

For medicinal chemists seeking to replace flexible aminoalkyl chains or saturated N-heterocycles (piperidine, morpholine) with rigid spirocyclic amines to improve selectivity and reduce entropic penalties upon binding, the 6-oxaspiro[3.5]nonane core offers a defined exit vector geometry distinct from both the 2-oxa and 5-oxa scaffolds.

Quote Request

Request a Quote for (6-Oxaspiro[3.5]nonan-7-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.